molecular formula C21H26FN3O3 B4170397 1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4170397
M. Wt: 387.4 g/mol
InChI Key: VAPUTQASAOBZAN-UHFFFAOYSA-N
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Description

1-(1-Adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with an adamantylcarbonyl group and a fluoro-nitrophenyl group

Properties

IUPAC Name

1-adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c22-18-10-17(25(27)28)1-2-19(18)23-3-5-24(6-4-23)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPUTQASAOBZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Adamantylcarbonyl Intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent under controlled conditions to form the adamantylcarbonyl intermediate.

    Nucleophilic Substitution on Piperazine: The adamantylcarbonyl intermediate is then reacted with piperazine in the presence of a base to form the 1-(1-adamantylcarbonyl)piperazine.

    Introduction of the Fluoro-Nitrophenyl Group: The final step involves the reaction of 1-(1-adamantylcarbonyl)piperazine with a fluoro-nitrophenyl halide under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the adamantylcarbonyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantylcarbonyl group may enhance the compound’s binding affinity, while the fluoro-nitrophenyl group can modulate its electronic properties, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantylcarbonyl)-4-phenylpiperazine: Lacks the fluoro and nitro substituents, resulting in different electronic properties.

    1-(1-Adamantylcarbonyl)-4-(4-nitrophenyl)piperazine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

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